Cas no 1543649-72-4 (Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate)

Tert-butyl 2-amino-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetate is a specialized chiral building block used in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features include a tert-butyl ester group, which enhances stability and solubility, and a 1,1-dioxothiolane moiety that can serve as a versatile intermediate for further functionalization. The presence of both an amino group and a sulfone-containing heterocycle makes it valuable for constructing complex molecules with precise stereochemistry. This compound is particularly advantageous in peptide mimetics and bioactive molecule synthesis due to its rigid, constrained conformation, which can influence target binding affinity. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic routes.
Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate structure
1543649-72-4 structure
Product name:Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
CAS No:1543649-72-4
MF:C10H19NO4S
Molecular Weight:249.327162027359
CID:5920064
PubChem ID:83225547

Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate 化学的及び物理的性質

名前と識別子

    • 1543649-72-4
    • AKOS021547684
    • tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
    • EN300-6510995
    • Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
    • インチ: 1S/C10H19NO4S/c1-10(2,3)15-9(12)8(11)7-4-5-16(13,14)6-7/h7-8H,4-6,11H2,1-3H3
    • InChIKey: QDVVMTKIDKIGHM-UHFFFAOYSA-N
    • SMILES: S1(CCC(C(C(=O)OC(C)(C)C)N)C1)(=O)=O

計算された属性

  • 精确分子量: 249.10347926g/mol
  • 同位素质量: 249.10347926g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 363
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.8Ų
  • XLogP3: 0

Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6510995-0.05g
tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
1543649-72-4 95.0%
0.05g
$1032.0 2025-03-14
Enamine
EN300-6510995-10.0g
tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
1543649-72-4 95.0%
10.0g
$5283.0 2025-03-14
Enamine
EN300-6510995-0.25g
tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
1543649-72-4 95.0%
0.25g
$1131.0 2025-03-14
Enamine
EN300-6510995-2.5g
tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
1543649-72-4 95.0%
2.5g
$2408.0 2025-03-14
Enamine
EN300-6510995-0.5g
tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
1543649-72-4 95.0%
0.5g
$1180.0 2025-03-14
Enamine
EN300-6510995-5.0g
tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
1543649-72-4 95.0%
5.0g
$3562.0 2025-03-14
Enamine
EN300-6510995-1.0g
tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
1543649-72-4 95.0%
1.0g
$1229.0 2025-03-14
Enamine
EN300-6510995-0.1g
tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
1543649-72-4 95.0%
0.1g
$1081.0 2025-03-14

Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate 関連文献

Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetateに関する追加情報

Introduction to Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate (CAS No. 1543649-72-4)

Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate, with the chemical formula C10H15NO5S, is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1543649-72-4, belongs to a class of molecules that exhibit promising biological activities. The presence of multiple functional groups, including amino and ester functionalities, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The structure of Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate features a central thiolan ring that is substituted with a dioxo group, creating a highly reactive site for various chemical transformations. This feature has been exploited in several synthetic pathways to develop novel derivatives with enhanced pharmacological profiles. The tert-butyl group at the amino position provides steric hindrance, which can influence the compound's solubility and metabolic stability, making it an attractive candidate for drug development.

In recent years, there has been a growing interest in exploring the therapeutic potential of heterocyclic compounds containing sulfur atoms. Thiolan derivatives have shown promise in various preclinical studies due to their ability to interact with biological targets in multiple ways. For instance, the dioxo group can participate in redox reactions, which are crucial for understanding the compound's mechanism of action. Additionally, the thiolan ring itself can serve as a scaffold for designing molecules that mimic natural thiols, which are known for their antioxidant and anti-inflammatory properties.

One of the most compelling aspects of Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate is its potential as a lead compound for drug discovery. Researchers have been particularly interested in its ability to modulate enzyme activity and cellular signaling pathways. For example, studies have suggested that this compound may interfere with the activity of certain kinases, which are overexpressed in various cancers. By inhibiting these kinases, Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate could potentially disrupt tumor growth and metastasis.

The synthesis of Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate involves multiple steps that require precise control over reaction conditions. The introduction of the dioxo group into the thiolan ring is particularly challenging and requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and organometallic chemistry, have been employed to achieve these objectives. These methods not only improve efficiency but also allow for greater flexibility in modifying the molecular structure.

From a pharmacokinetic perspective, Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate exhibits interesting properties that make it suitable for further development. The tert-butyl group enhances lipophilicity, which can improve oral bioavailability. Meanwhile, the polar ester and amino groups contribute to water solubility, facilitating intravenous administration if needed. These characteristics make it an ideal candidate for formulating into various dosage forms suitable for different therapeutic applications.

Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These simulations have helped researchers predict potential side effects and optimize drug-like properties before moving into costly and time-consuming experimental trials. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

The potential applications of Tert-butyl 2-amino-2-(1,1-dioxo-1lambda6-thiolan-3-y acetate extend beyond oncology. Preliminary research suggests that it may also have applications in treating inflammatory diseases by modulating immune responses. The ability of this compound to interact with multiple biological pathways makes it a promising candidate for developing combination therapies that target several disease mechanisms simultaneously. This multifaceted approach could lead to more effective treatments with fewer side effects compared to single-target drugs.

In conclusion, Tert-butyl 2-amino -2-(1 , 1 -diox o - 11 amma thio lan -3 - yl ) acet ate (CAS No . 1543649 -72 -4) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical research . Its unique combination of functional groups , along with its favorable pharmacokinetic properties , makes it an attractive scaffold for developing novel therapeutic agents . As research continues , we can expect further insights into its biological activities and potential clinical applications . The continued exploration of such compounds will undoubtedly contribute to advancements in medicine and improve patient outcomes worldwide .

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